Methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]adenosine

P2Y12 Receptor Antagonist Antiplatelet Therapy Binding Affinity

N-[2-(Methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]adenosine (CAS 163706-58-9, MTEA) is a synthetic, dual-substituted adenosine nucleoside that serves as the penultimate intermediate in the synthesis of cangrelor, a clinically approved intravenous P2Y12 receptor antagonist. This compound bears an N6-(2-methylthio)ethyl substituent and a C2-(3,3,3-trifluoropropyl)thio group on the adenine core, structural features that are critical for the high affinity and selectivity of the downstream active pharmaceutical ingredient (API) cangrelor (AR-C69931MX) for the platelet P2Y12 purinoceptor.

Molecular Formula C16H22F3N5O4S2
Molecular Weight 469.5 g/mol
Cat. No. B12509915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]adenosine
Molecular FormulaC16H22F3N5O4S2
Molecular Weight469.5 g/mol
Structural Identifiers
SMILESCSCCNC1=C2C(=NC(=N1)SCCC(F)(F)F)N(C=N2)C3C(C(C(O3)CO)O)O
InChIInChI=1S/C16H22F3N5O4S2/c1-29-5-3-20-12-9-13(23-15(22-12)30-4-2-16(17,18)19)24(7-21-9)14-11(27)10(26)8(6-25)28-14/h7-8,10-11,14,25-27H,2-6H2,1H3,(H,20,22,23)
InChIKeyZGVUPMJCZYBIDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(Methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]adenosine (CAS 163706-58-9): Core Intermediate and Reference Standard for Cangrelor-Based Antiplatelet Research and Procurement


N-[2-(Methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]adenosine (CAS 163706-58-9, MTEA) is a synthetic, dual-substituted adenosine nucleoside that serves as the penultimate intermediate in the synthesis of cangrelor, a clinically approved intravenous P2Y12 receptor antagonist [1]. This compound bears an N6-(2-methylthio)ethyl substituent and a C2-(3,3,3-trifluoropropyl)thio group on the adenine core, structural features that are critical for the high affinity and selectivity of the downstream active pharmaceutical ingredient (API) cangrelor (AR-C69931MX) for the platelet P2Y12 purinoceptor [2]. With a molecular formula of C16H22F3N5O4S2 and a molecular weight of 469.51 g/mol, it is routinely supplied at purities exceeding 98% (HPLC) by multiple vendors and is widely employed as a reference standard for cangrelor impurity profiling, ANDA/DMF filing, and analytical method validation .

Why Generic Adenosine or P2Y12 Antagonist Substitution Fails When Procuring N-[2-(Methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]adenosine


Substituting this compound with a generic adenosine analog or a different nucleotide-based P2Y12 antagonist (e.g., 2-methylthio-ADP, clopidogrel active metabolite, or ticagrelor) would abolish its unique dual-purpose utility. First, the non-phosphorylated nature of MTEA renders it a chemically stable, non-hydrolyzable synthetic intermediate, whereas the active metabolite forms (e.g., cangrelor tetrasodium salt or 2-methylthio-ADP) incorporate labile phosphate groups that compromise long-term storage and analytical reproducibility . Second, the specific N6-(2-methylthio)ethyl and C2-(3,3,3-trifluoropropyl)thio substitution pattern is the precise pharmacophoric scaffold from which cangrelor is derived; no other adenosine congener possesses this identical substitution architecture, making this compound indispensable as an impurity reference standard for regulatory filings . These foundational differences create irreversible performance gaps in analytical, synthetic, and pharmacological contexts, as quantified in Section 3.

Quantitative Technical Differentiation of N-[2-(Methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]adenosine for Scientific Procurement


Ultra-High P2Y12 Receptor Affinity of the Downstream API (Cangrelor) Versus Clinically Relevant Oral P2Y12 Antagonists

The downstream phosphorylated product of this intermediate, cangrelor (AR-C69931MX), displays a P2Y12 receptor IC50 of 0.4 nM , representing a 250-fold higher affinity than the clopidogrel active metabolite (IC50 = 100 nM) and a ~4,500-fold higher affinity than ticagrelor (IC50 = 1,800 nM) . While these data are for the phosphate-bearing API rather than the intermediate itself, the N6-(2-methylthio)ethyl and C2-trifluoropropylthio pharmacophore—which is fully pre-installed in CAS 163706-58-9—is the direct molecular determinant of this potency advantage. The intermediate thus constitutes the essential scaffold for achieving the highest-in-class P2Y12 affinity among clinically evaluated antagonists.

P2Y12 Receptor Antagonist Antiplatelet Therapy Binding Affinity

Functional P2Y12 vs. P2Y1 Receptor Selectivity Superior to Agonist Tool Compounds

In PC12 cell adenylyl cyclase inhibition assays, the cangrelor scaffold (AR-C69931) acts as a selective P2Y12 antagonist, whereas the widely used tool agonist 2-methylthio-ADP activates multiple P2Y subtypes (P2Y12, P2Y13, P2Y1) without discrimination [1]. 2-Methylthio-ADP exhibits potent agonist activity at P2Y12 (IC50 = 0.12 nM for cAMP reduction) but also potently activates P2Y1 (pEC50 = 8.29, equivalent to EC50 ≈ 5 nM) and P2Y13 (EC50 = 19 nM) . In contrast, cangrelor (derived from CAS 163706-58-9) selectively antagonizes P2Y12 without activating P2Y1, enabling clean dissection of P2Y12-mediated signaling in platelet and neuronal models [2]. This functional selectivity is embedded in the N6/C2 substitution pattern that CAS 163706-58-9 provides.

P2Y Receptor Selectivity P2Y12 Pharmacology Adenylyl Cyclase Inhibition

Indispensable Regulatory Reference Standard for Cangrelor ANDA/DMF Filing and Impurity Quantification

CAS 163706-58-9 is formally designated as Cangrelor Triol Impurity (Cangrelor Impurity 3) and is the only non-phosphorylated intermediate that contains the complete N6-(2-methylthio)ethyl and C2-trifluoropropylthio substitution pattern of the API . It is supplied as a fully characterized reference standard with validated HPLC purity ≥98.5%, 1H-NMR, MASS, and CoA documentation, meeting ICH Q3A/Q3B requirements for ANDA and DMF filing to the FDA . In contrast, other cangrelor impurities (e.g., CAS 163706-51-2, Cangrelor Impurity 5) lack the N6 substitution, making them unsuitable for quantifying the critical triol impurity that arises from incomplete phosphorylation during API manufacture .

Pharmaceutical Reference Standard Impurity Profiling ANDA/DMF Filing

In Vivo Antithrombotic Efficacy Engineered into the N6/C2 Pharmacophore: Prevention of Occlusive Arterial Thrombosis

In a canine model of carotid artery thrombosis, intravenous infusion of AR-C69931MX (4.0 µg/kg/min for 6 h), which incorporates the complete N6/C2 pharmacophore from CAS 163706-58-9, prevented occlusive thrombus formation in 5 of 6 treated animals (83%) compared to 0 of 5 controls (0%) over the 180-min observation period [1]. Ex vivo ADP-induced platelet aggregation was inhibited by >90% within 75 min of infusion initiation and remained suppressed throughout drug administration, with rapid recovery upon discontinuation . In comparison, the oral P2Y12 antagonist clopidogrel requires hepatic bioactivation and achieves only partial P2Y12 blockade with a delayed onset (hours), whereas the cangrelor scaffold enables immediate, near-complete, and reversible receptor antagonism, a differentiation rooted in the structural features captured in CAS 163706-58-9 .

In Vivo Antithrombotic Efficacy Canine Arterial Thrombosis Model Carotid Artery Blood Flow

High-Value Research and Industrial Application Scenarios for N-[2-(Methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]adenosine Procurement


GMP-Grade Cangrelor API Synthesis and Scale-Up: Late-Stage Intermediate Bridging the C2/N6 Pharmacophore to Phosphorylated Drug Substance

CAS 163706-58-9 serves as the ideal late-stage intermediate for cangrelor API synthesis because it already incorporates both the N6-(2-methylthio)ethyl and C2-(3,3,3-trifluoropropyl)thio pharmacophoric groups. Procuring this compound at >98% purity (HPLC) enables direct phosphorylation to yield cangrelor tetrasodium salt, which demonstrates an IC50 of 0.4 nM against the P2Y12 receptor, a potency advantage of 250-fold over the clopidogrel active metabolite and ~4,500-fold over ticagrelor . This scenario specifically circumvents the reproducibility challenges that arise when researchers attempt to introduce both substituents independently, which often results in mixtures of regioisomers and incomplete functionalization .

FDA-Compliant Cangrelor ANDA/DMF Filing: Non-Substitutable Triol Impurity Reference Standard for Related Substances Quantification

For pharmaceutical manufacturers pursuing abbreviated new drug applications (ANDAs) or drug master files (DMFs) for generic cangrelor, CAS 163706-58-9 is designated as Cangrelor Triol Impurity (Impurity 3) and is the mandatory reference standard for quantifying the non-phosphorylated triol byproduct that forms during API synthesis . Unlike related cangrelor impurities such as CAS 163706-51-2 (2-(3,3,3-trifluoropropylthio)adenosine), which lacks the critical N6 substituent and thus cannot serve as the triol impurity reference, CAS 163706-58-9 provides full structural congruence with the triol impurity and comes with validated CoA documentation (HPLC, NMR, MS) meeting ICH Q3A/Q3B requirements .

Selective P2Y12 Receptor Pharmacological Studies Requiring Functional Antagonism Without P2Y1/P2Y13 Cross-Reactivity

When investigators require clean, selective blockade of the P2Y12 receptor for mechanistic studies, the cangrelor scaffold—synthesized from CAS 163706-58-9—provides functional selectivity that 2-methylthio-ADP and related agonist tool compounds cannot match . 2-Methylthio-ADP activates P2Y12 (IC50 = 0.12 nM), P2Y1 (pEC50 = 8.29), and P2Y13 (EC50 = 19 nM) simultaneously, introducing confounding variables in platelet and neuronal signaling experiments . By using the intermediate to generate AR-C69931MX (cangrelor), researchers are able to attribute observed effects specifically to P2Y12 antagonism, as demonstrated by the blockade of ADP-induced adenylyl cyclase inhibition in PC12 cell models without P2Y1 activation .

Preclinical Intravenous Antiplatelet Drug Development Leveraging the Rapid-Onset, Reversible Pharmacokinetic Profile

Drug discovery programs targeting intravenous P2Y12 inhibition with fast onset/offset kinetics can use CAS 163706-58-9 as the core intermediate to access the cangrelor pharmacophore. In a canonical canine carotid artery thrombosis model, AR-C69931MX (derived from this intermediate) prevented occlusive thrombus formation in 83% of animals compared to 0% in vehicle controls, with >90% inhibition of ex vivo ADP-induced platelet aggregation achieved within 75 min of infusion initiation and complete functional recovery shortly after discontinuation . This contrasts sharply with the oral agent clopidogrel, which requires hepatic CYP2C19 bioactivation and displays a delayed onset of action, positioning the CAS 163706-58-9-derived scaffold as the benchmark for rapid, reversible intravenous P2Y12 antagonism .

Quote Request

Request a Quote for Methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]adenosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.